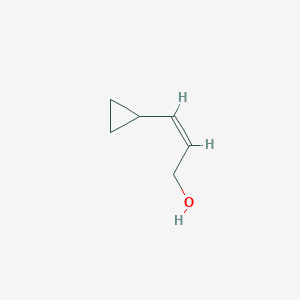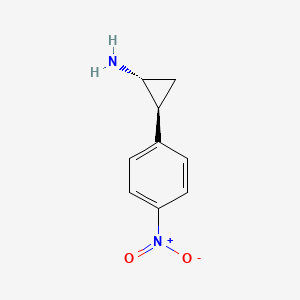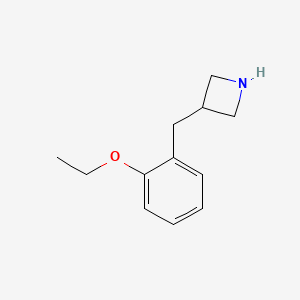
3-(2-Ethoxybenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 3-(2-Ethoxybenzyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and involves the matching of frontier molecular orbital energies of the reactants to promote reactivity . Another method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents such as peroxides or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Cycloaddition: The aza Paternò–Büchi reaction is a notable example of a cycloaddition reaction involving azetidines.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxybenzyl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to undergo ring-opening reactions, which can interact with various biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(2-Ethoxybenzyl)azetidine can be compared to other azetidines and nitrogen-containing heterocycles:
Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Piperidines are six-membered nitrogen-containing rings commonly found in natural products and pharmaceuticals.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)7-10-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 |
InChI-Schlüssel |
QITDJEBNURHJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
amine hydrochloride](/img/structure/B13584451.png)
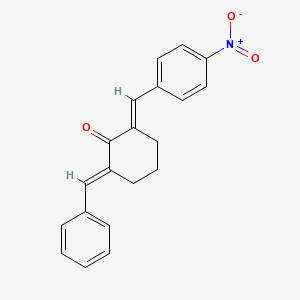
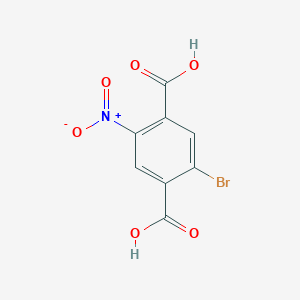
![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)

![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
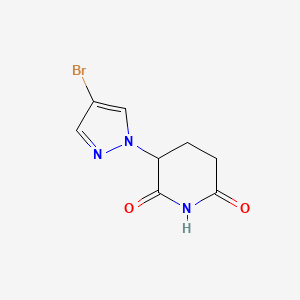
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
